Stereochemical Identity: Trans vs. Cis Ring Junction Configuration Defines Molecular Shape
The target compound carries the (3aR,7aR) absolute configuration with two defined atom stereocenters at the ring junction, confirmed by the InChIKey stereochemical layer (/t6-,7-/m1/s1) and the isomeric SMILES string C1CC[C@@H]2[C@@H](C1)OCO2 [1]. In contrast, the cis-isomer (CAS 932-42-3, ChemSpider ID 253950) is registered with zero defined stereocenters, reflecting its meso or racemic nature . The trans isomer is reported to crystallize as a monoclinic crystal, whereas the cis isomer is described as a yellow oily substance at ambient temperature [2]. This difference in physical state directly impacts handling, formulation, and purification strategy.
| Evidence Dimension | Stereochemical configuration and resulting physical form |
|---|---|
| Target Compound Data | Two defined atom stereocenters ((3aR,7aR)); reported as monoclinic crystal |
| Comparator Or Baseline | cis-Hexahydro-1,3-benzodioxole (CAS 932-42-3): zero defined stereocenters; reported as yellow oil |
| Quantified Difference | Qualitative difference in crystalline vs. liquid physical state; defined stereocenters: 2 vs. 0 |
| Conditions | Ambient temperature; crystallographic and ChemSpider structural assignments |
Why This Matters
The crystalline trans isomer offers advantages in purification by recrystallization, enantiomeric excess determination, and long-term storage stability compared to the oily cis isomer, which may require distillation for purification.
- [1] PubChem Compound Summary for CID 13462970, 1,3-Benzodioxole, hexahydro-, trans-. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] Table 1, Physical Properties Comparison. Molecular weight 194.18 (substituted derivative class); Cis isomer: Yellow oily substance; Trans isomer: Monoclinic crystal. PMID-associated PMC table excerpt. View Source
